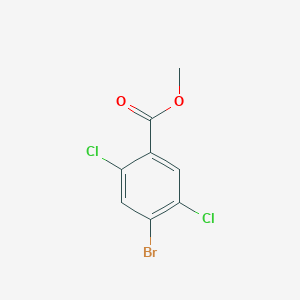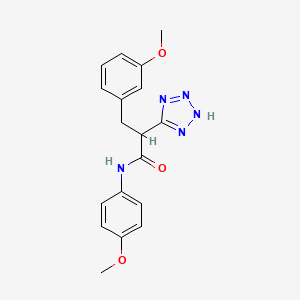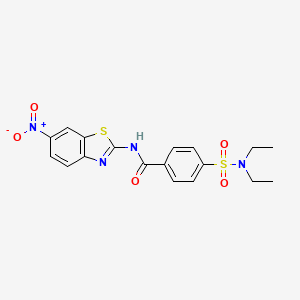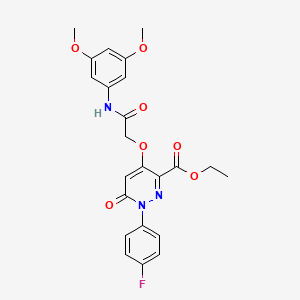
Methyl 4-bromo-2,5-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-2,5-dichlorobenzoate is an organic compound with the molecular formula C8H5BrCl2O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms, and the carboxylic acid group is esterified with a methyl group. This compound is used in various research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Methyl 4-bromo-2,5-dichlorobenzoate is a chemical compound with the CAS Number: 1542664-63-0 . The primary targets of this compound are not explicitly mentioned in the available literature. More research is needed to identify its specific targets and their roles.
Mode of Action
It’s known that it’s used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
It’s known to be used in the suzuki–miyaura coupling reaction , suggesting it may play a role in carbon–carbon bond formation
Result of Action
It’s known to be used in the Suzuki–Miyaura coupling reaction , suggesting it may play a role in carbon–carbon bond formation
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2,5-dichlorobenzoate can be synthesized through the esterification of 4-bromo-2,5-dichlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process would include the purification of the product through distillation or recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2,5-dichlorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The methyl ester can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with different functional groups.
Reduction: 4-bromo-2,5-dichlorobenzyl alcohol.
Oxidation: 4-bromo-2,5-dichlorobenzoic acid.
Scientific Research Applications
Methyl 4-bromo-2,5-dichlorobenzoate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4-dichlorobenzoate
- Methyl 2-bromo-5-chlorobenzoate
- 2,6-dichloro-4-bromobenzoate
Uniqueness
Methyl 4-bromo-2,5-dichlorobenzoate is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This distinct structure makes it valuable for specific synthetic and research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl 4-bromo-2,5-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAUHLOLRKPKLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylpropanamide](/img/structure/B2927662.png)

![5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2927664.png)
![4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[(phenylcarbamoyl)amino]benzamide](/img/structure/B2927665.png)


![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2927669.png)
![5-((3-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2927671.png)

![2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2927674.png)
![3,5-dibromo-1-[(furan-2-yl)methyl]-1H-pyrazole](/img/structure/B2927679.png)

![3a-Methyl-1,1-dioxo-2-(2-triphenylphosphaniumylacetyl)-4,5,6,7-tetrahydro-[1,2]thiazolo[2,3-a]pyridin-3-olate](/img/structure/B2927683.png)
![8-[3-(4-fluorophenoxy)benzoyl]-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2927684.png)
